5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8O3S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8O3S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5,9H,3-4H2 |
InChI Key |
BHZZTCZGCFTGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Hydroxylation of 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide
Starting Material: 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide.
Reagents: Hydroxylating agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
-
Catalytic Hydrogenation
Starting Material: Benzo[b]thiophene 1,1-dioxide.
Catalyst: Rhodium-based catalysts.
Conditions: Hydrogenation under high pressure and moderate temperatures to reduce the double bonds selectively.
Industrial Production Methods
Industrial production often involves multi-step synthesis starting from readily available precursors. The process includes:
Oxidation: Using strong oxidizing agents to introduce the sulfone group.
Hydroxylation: Employing catalytic systems to introduce the hydroxyl group with high selectivity and yield.
Chemical Reactions Analysis
Redox Reactions and Antioxidant Activity
The hydroxyl group in 5-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide participates in redox processes:
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Radical Scavenging : Reacts with tert-butoxyl radicals via hydrogen donation, attributed to the phenolic hydroxyl group .
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Hydrogen Peroxide Decomposition : Catalyzes H₂O₂ breakdown in the presence of glutathione, indicating antioxidant activity .
-
Electron Transfer : Exhibits one-electron reduction potentials (~0.49–0.52 V vs NHE) for aroxyl radicals, influencing its redox profile .
Michael Addition Reactions
The compound acts as a Michael acceptor in tandem sulfa-Michael/aldol reactions:
-
Organocatalytic Reactions : Reacts with mercaptoindole-3-carbaldehydes under catalytic conditions to form fused thiopyrano-indole derivatives .
-
Mechanism : The thiophene 1,1-dioxide core facilitates nucleophilic attack by thiol groups at the C3 position, followed by protonation and cyclization .
| Reaction Type | Reagents | Product |
|---|---|---|
| Tandem sulfa-Michael/aldol | Mercaptoindole-3-carbaldehydes, organocatalyst | Fused thiopyrano-indole derivatives |
Rh-Catalyzed Hydrogenation
Asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides to form chiral 2,3-dihydro derivatives:
-
Catalyst : Rhodium complexes with bisphosphine-thiourea ligands (e.g., ZhaoPhos L2) enable high enantioselectivity (>99% ee) .
-
Conditions : Hydrogen gas (50 atm), CF₃CH₂OH solvent, and pre-complexed catalyst .
| Catalyst | Yield | Enantiomeric Excess |
|---|---|---|
| Rh(NBD)₂BF₄/L2 | >99% | >99% ee |
Substitution Reactions
Functionalization via nucleophilic substitution:
-
Amine Condensation : Reacts with secondary amines (e.g., 2-hydroxyethylamine) under reflux to form substituted amino derivatives .
-
Mechanism : Nucleophilic attack at the thiophene core, forming imine intermediates stabilized by the hydroxyl group .
| Reaction | Reagents | Product |
|---|---|---|
| Amine condensation | 2-Hydroxyethylamine, reflux | 3-(2-Hydroxyethylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide |
Thia-Michael Addition
Reactivity with thiols (e.g., cysteine, glutathione):
-
Electron Density : The hydroxyl group increases electron density at the C3 position, reducing reactivity compared to nitro-substituted analogs .
-
Mechanism : Nucleophilic attack by thiols at the electron-deficient C3 site, forming thia-Michael adducts .
Structural and Reactivity Comparisons
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exhibit various biological activities, including antimicrobial properties. A study highlighted its potential against mycobacterial infections, particularly tuberculosis. The compound's derivatives have been shown to be effective in treating mycobacteria-induced infections due to their ability to penetrate the thick cell walls of these bacteria .
Antitumor Properties
The compound has also been investigated for its antitumor activity. A study demonstrated that derivatives of benzo[b]thiophene could inhibit microtubule formation, a crucial mechanism in cancer cell proliferation. The structural modifications of these compounds can significantly enhance their antiproliferative effects .
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions that can lead to the formation of chiral compounds with high enantioselectivity.
Synthesis Methodologies
Several synthetic pathways have been developed for producing this compound:
- Rh-Catalyzed Asymmetric Hydrogenation : This method allows for the efficient production of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with yields exceeding 99% and excellent enantioselectivity (>99% ee). This approach is particularly beneficial for challenging substrates .
- Photochemical Methods : Innovative approaches utilizing batch and flow photochemical reactions have been explored to create highly substituted polycyclic aromatic compounds from simpler precursors .
Case Study 1: Antimycobacterial Activity
A series of experiments focused on evaluating the efficacy of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives against Mycobacterium tuberculosis. Results indicated significant antibacterial activity with low IC50 values (0.78–18 nM), showcasing the potential for developing new treatments against resistant strains .
Case Study 2: Antitumor Activity
Another study assessed the biological activity of benzo[b]thiophene derivatives against various cancer cell lines. The results demonstrated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Antimicrobial | Derivatives of benzo[b]thiophene | Effective against Mycobacterium tuberculosis |
| Antitumor | Benzo[b]thiophene derivatives | Significant cytotoxicity in cancer cell lines |
| Organic Synthesis | Chiral intermediates | High yields and enantioselectivities |
Mechanism of Action
The mechanism by which 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects often involves:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular membranes.
Comparison with Similar Compounds
Key Observations :
- Substituent Sensitivity: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance electrophilic substitution at C6, while bulky groups (e.g., -CH₃) hinder hydrogenation .
- Ring Expansion : Tetrahydrobenzothiepine derivatives (e.g., (5R)-isomer) exhibit distinct stereochemical and pharmacological profiles compared to dihydro analogs .
Key Insights :
- STAT3 Inhibition : CBT derivatives outperform parent hydroxy compounds due to carbonyl groups enhancing target binding .
- Anti-inflammatory Potential: Tetrahydrobenzothiepine dioxides show broader therapeutic scope but require further validation .
Physicochemical Properties
Table 3: Physicochemical Data
Biological Activity
5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C9H8O3S
Molecular Weight: 196.23 g/mol
IUPAC Name: this compound
CAS Number: [specific CAS number not provided in the search results]
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity: Similar compounds in the thiophene family have demonstrated significant antimicrobial effects against various pathogens. For example, benzo[b]thiophenes exhibit low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and fungi .
- Antioxidant Properties: Thiophene derivatives are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
- Anticancer Potential: Some studies suggest that thiophene derivatives may possess anticancer properties. They interact with cellular pathways that regulate apoptosis and cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
- Reactive Metabolite Formation: Similar thiophene compounds can form reactive metabolites that may contribute to their bioactivity. These metabolites can interact with biological macromolecules, potentially leading to therapeutic effects or toxicity .
Case Studies
-
Anticancer Activity Study:
A study investigated the anticancer efficacy of thiophene derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents . -
Antioxidant Efficacy:
Research comparing the antioxidant activity of various thiophene derivatives found that those with hydroxyl groups exhibited significantly higher activity than their counterparts without such substitutions. This suggests that the presence of hydroxyl groups enhances the antioxidant capacity .
Data Tables
Q & A
Q. What are the key structural features and characterization methods for 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide?
Methodological Answer: The compound features a benzo-fused thiophene ring system with a 1,1-dioxide group (sulfone) and a hydroxyl group at the 5-position. Key structural attributes include:
Q. Characterization Techniques :
Q. What are common synthetic routes to this compound derivatives?
Methodological Answer: Two primary strategies are employed:
Oxidation-Hydrogenation Sequence :
- Step 1 : Benzo[b]thiophene is oxidized to the 1,1-dioxide using m-CPBA or ozone.
- Step 2 : Selective hydrogenation of the 2,3-double bond (e.g., H₂/Pd-C) yields the dihydro scaffold .
- Hydroxylation : Post-functionalization via electrophilic aromatic substitution introduces the 5-hydroxy group.
Direct Cyclization :
- LDA-Mediated Cyclization : o-(Alkylsulfonyl)benzyl azides react with LDA to form 2,3-dihydrobenzo[b]thiophene-3-amine 1,1-dioxides, which can be derivatized to hydroxy variants .
Table 1 : Comparison of Synthesis Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Oxidation-Hydrogenation | 60-75 | Scalability | Requires multi-step functionalization |
| LDA Cyclization | 80-85 | Single-step amine functionalization | Limited substrate scope |
Advanced Research Questions
Q. How can enantioselective synthesis of chiral dihydrobenzo[b]thiophene dioxides be achieved?
Methodological Answer: Rh-Catalyzed Asymmetric Hydrogenation :
- Substrate : 2,3-Disubstituted benzo[b]thiophene 1,1-dioxides (e.g., 3-phenyl-2-phenyl derivatives).
- Conditions : Rh/(R)-DTBM-Segphos catalyst under H₂ (50 psi) in toluene at 25°C.
- Outcomes :
- Conversion : 83%
- Enantioselectivity : 98% ee
- Diastereoselectivity : >25:1 dr .
Challenges : Bulky substituents (e.g., 3-methyl-2-phenyl) hinder reactivity, requiring tailored ligands .
Q. What novel cyclization strategies enable access to amine-functionalized derivatives?
Methodological Answer: LDA-Mediated Denitrogenative Cyclization :
- Substrate : o-(Alkylsulfonyl)benzyl azides.
- Conditions : LDA (2.2 equiv) in THF at -78°C → RT.
- Mechanism : Base-induced denitrogenation generates a reactive intermediate, cyclizing to form 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides.
- Scope : Compatible with aryl/alkyl sulfonyl groups (e.g., methyl, benzyl) .
Table 2 : Substrate Scope and Yields
| R Group on Sulfonyl | Yield (%) | Purity (%) |
|---|---|---|
| Methyl | 85 | ≥95 |
| Benzyl | 78 | ≥95 |
| tert-Butyl | 65 | 90 |
Q. How are thiophene 1,1-dioxides utilized in Diels-Alder reactions for complex molecule synthesis?
Methodological Answer: Diels-Alder Applications :
- Role : Thiophene dioxides act as electron-deficient dienes due to sulfone-induced electron withdrawal.
- Example : Reaction with electron-rich dienophiles (e.g., maleic anhydride) yields bicyclic sulfones.
- Conditions : Thermal (80–120°C) or Lewis acid-catalyzed (e.g., AlCl₃).
- Outcome : High regioselectivity and stereochemical control, enabling access to polycyclic frameworks .
Case Study : Tetrachlorothiophene-1,1-dioxide reacts with cyclopentadiene to form a fused bicyclic product, characterized by X-ray crystallography .
Q. What bioactivity potential has been explored for thiophene 1,1-dioxide derivatives?
Methodological Answer: Pharmacological Screening :
- Antiviral Activity : Halogenated derivatives inhibit hepatitis C virus polymerase (IC₅₀ = 0.5–2 µM) .
- Antimicrobial Properties : Sulfolane analogs exhibit moderate activity against S. aureus (MIC = 8 µg/mL).
Q. Mechanistic Insights :
- The sulfone group enhances binding to enzyme active sites via polar interactions.
- Hydroxy-functionalized variants may mimic natural substrates (e.g., tyrosine kinase inhibitors) .
Table 3 : Bioactivity Data for Selected Derivatives
| Derivative | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | HCV Polymerase | 0.5 µM | |
| Sulfolane analog | S. aureus | 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
